molecular formula C9H12O6 B569160 (+)-5,6-O-Isopropylidene-L-ascorbic acid CAS No. 15042-01-0

(+)-5,6-O-Isopropylidene-L-ascorbic acid

Cat. No. B569160
CAS RN: 15042-01-0
M. Wt: 216.189
InChI Key: POXUQBFHDHCZAD-MHTLYPKNSA-N
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Patent
US07282597B2

Procedure details

With nitrogen substitution, 557.8 grams (9.6 moles) of acetone was cooled to −5 degrees C., 54.3 grams (0.2 moles) of 28% fuming sulfuric acid was dripped, and 176.1 grams (1.0 mole) of L-ascorbic acid was added. The mixture was then reacted at the temperature of the previous step for 17 hours, filtered and washed with cold acetone to obtain 249.5 grams of 5,6-O-isopropylidene-L-ascorbic acid (86.7% in purity) in the form of a wet cake.
Quantity
557.8 g
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
176.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].S(=O)(=O)(O)O.[O:10]=[C:11]1[O:17][C@H:16]([C@H:18]([CH2:20]O)[OH:19])[C:14]([OH:15])=[C:12]1[OH:13]>>[CH3:1][C:2]1([CH3:4])[O:19][CH:18]([CH:16]2[O:17][C:11](=[O:10])[C:12]([OH:13])=[C:14]2[OH:15])[CH2:20][O:3]1

Inputs

Step One
Name
Quantity
557.8 g
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
54.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
176.1 g
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then reacted at the temperature of the previous step for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold acetone

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 249.5 g
YIELD: PERCENTYIELD 86.7%
YIELD: CALCULATEDPERCENTYIELD 115.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07282597B2

Procedure details

With nitrogen substitution, 557.8 grams (9.6 moles) of acetone was cooled to −5 degrees C., 54.3 grams (0.2 moles) of 28% fuming sulfuric acid was dripped, and 176.1 grams (1.0 mole) of L-ascorbic acid was added. The mixture was then reacted at the temperature of the previous step for 17 hours, filtered and washed with cold acetone to obtain 249.5 grams of 5,6-O-isopropylidene-L-ascorbic acid (86.7% in purity) in the form of a wet cake.
Quantity
557.8 g
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
176.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].S(=O)(=O)(O)O.[O:10]=[C:11]1[O:17][C@H:16]([C@H:18]([CH2:20]O)[OH:19])[C:14]([OH:15])=[C:12]1[OH:13]>>[CH3:1][C:2]1([CH3:4])[O:19][CH:18]([CH:16]2[O:17][C:11](=[O:10])[C:12]([OH:13])=[C:14]2[OH:15])[CH2:20][O:3]1

Inputs

Step One
Name
Quantity
557.8 g
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
54.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
176.1 g
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then reacted at the temperature of the previous step for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold acetone

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 249.5 g
YIELD: PERCENTYIELD 86.7%
YIELD: CALCULATEDPERCENTYIELD 115.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.